molecular formula C11H15N3O B1310323 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde CAS No. 883543-54-2

2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B1310323
CAS No.: 883543-54-2
M. Wt: 205.26 g/mol
InChI Key: YGWJFOFMSYFRAC-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the third position and a pyrimidine ring with an aldehyde group at the fifth position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 3-methylpiperidine with pyrimidine-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.

    Reduction: 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
  • 2-(3-Methyl-piperidin-1-yl)-phenylamine
  • 1-[(3-Methyl-piperidin-1-yl)(phenyl)methyl]-2-naphthol

Comparison: 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both a piperidine and a pyrimidine ring, along with an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-3-2-4-14(7-9)11-12-5-10(8-15)6-13-11/h5-6,8-9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWJFOFMSYFRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215988
Record name 2-(3-Methyl-1-piperidinyl)-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883543-54-2
Record name 2-(3-Methyl-1-piperidinyl)-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883543-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methyl-1-piperidinyl)-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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